(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Beschreibung
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine (CAS: 110529-22-1) is a chiral pyrrolidine derivative with the molecular formula C₁₈H₂₁NO and a molecular weight of 267.37 g/mol . The compound features a hydroxy(diphenyl)methyl group attached to the C2 position of a 1-methylpyrrolidine backbone, creating a stereogenic center at C2. This structural motif confers significant steric and electronic properties, making it valuable in asymmetric synthesis.
The compound is widely utilized as a chiral auxiliary reagent in Grignard reactions to induce enantioselectivity . Additionally, it serves as a nitrogen-containing catalyst in non-metal catalytic systems, particularly in stereochemically controlled transformations . Its commercial availability (e.g., from Baomanbio and Alfa Chemistry Catalysts) underscores its importance in academic and industrial research .
Eigenschaften
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAGFLYYNXCAB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110529-22-1 | |
| Record name | (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Classical Synthetic Route via Grignard Reaction and Reduction
The most documented and widely used preparation method involves a two-step process:
Grignard Reaction : Phenylmagnesium bromide is reacted with (S)-N-[(benzyloxy)carbonyl]proline methyl ester. This step introduces the diphenylmethyl moiety onto the pyrrolidine ring precursor.
Reduction : The intermediate product is then reduced using lithium aluminum hydride (LiAlH4) to yield (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine.
This method achieves an overall yield of approximately 83%, providing a high-purity product suitable for use as a chiral ligand in asymmetric synthesis.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Phenylmagnesium bromide + (S)-N-[(benzyloxy)carbonyl]proline methyl ester | Formation of diphenylmethyl intermediate |
| 2 | Lithium aluminum hydride reduction | Formation of this compound |
Preparation of the Pyrrolidine Core (N-Methylpyrrolidine)
Since the pyrrolidine ring with N-methyl substitution is a key structural element, its efficient synthesis is crucial. A patented method describes the preparation of N-methylpyrrolidine, which can be used as a precursor in the synthesis of the target compound:
Starting Materials : 1,4-dichlorobutane and methylamine aqueous solution.
Catalyst : Potassium iodide to facilitate halogen exchange and nucleophilic substitution.
Solvent : High-boiling ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine, improving solubility and reaction efficiency.
Reaction Conditions : Normal pressure, temperature range 100–120 °C, reaction time 3–8 hours.
Workup : Alkali (e.g., sodium hydroxide) is added to adjust pH, followed by distillation to separate N-methylpyrrolidine from by-products and solvents.
This method yields N-methylpyrrolidine with over 88% yield and purity above 99%, providing a cost-effective and scalable route for the pyrrolidine core synthesis.
Detailed Research Findings and Analysis
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Grignard + LiAlH4 Reduction | ~83 | >98 | High enantiomeric purity, suitable for chiral catalysis |
| N-Methylpyrrolidine Synthesis | >88 | >99 | Efficient, scalable, uses readily available reagents |
Reaction Mechanisms and Stereochemistry
The Grignard reaction proceeds with retention of stereochemistry at the pyrrolidine ring, preserving the (S)-configuration essential for chiral activity.
Lithium aluminum hydride reduction selectively reduces the intermediate without racemization.
The use of (S)-N-[(benzyloxy)carbonyl]proline methyl ester as a chiral starting material ensures enantioselectivity.
Computational studies on related diarylprolinol derivatives indicate that conformational preferences (sc-endo vs. sc-exo) influence the stereochemical outcome and catalytic efficiency, highlighting the importance of stereochemical control during synthesis.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Grignard Reaction | Phenylmagnesium bromide + (S)-N-[(benzyloxy)carbonyl]proline methyl ester | Intermediate step | - | Introduces diphenylmethyl group |
| Reduction | Lithium aluminum hydride | ~83 | >98 | High enantioselectivity |
| N-Methylpyrrolidine Synthesis | 1,4-dichlorobutane + methylamine, KI catalyst, ether solvent, 100-120 °C, 3-8 h | >88 | >99 | Efficient, scalable, cost-effective |
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of diphenyl ketone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively interact with enzymes and receptors, influencing various biochemical processes. The hydroxyl group plays a crucial role in forming hydrogen bonds and facilitating molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Structural Similarities :
- Shares the same molecular formula (C₁₈H₂₁NO) and molecular weight (267.37 g/mol) .
- Identical functional groups (hydroxy, diphenylmethyl, and 1-methylpyrrolidine).
Key Differences :
- Stereochemistry : The (R)-enantiomer (CAS: 144119-12-0) exhibits opposite optical activity, which can reverse enantioselectivity in catalytic or synthetic applications .
- Applications : While the (S)-enantiomer is preferred in Grignard reactions, the (R)-form may be used to access complementary stereoisomers in target molecules.
(S)-2-(Chloromethyl)-1-methylpyrrolidine
Structural Features :
Functional Contrast :
- Reactivity : The chloromethyl group enhances electrophilicity, making it a reactive intermediate in synthesizing nicotinic receptor agonists .
- Lack of Chirality : Unlike the target compound, this derivative lacks the bulky diphenyl group, reducing steric hindrance and limiting its utility in asymmetric synthesis.
Levomoramide (CAS: 5666-11-5)
Structural Features :
Functional Differences :
- Pharmacological Activity : Levomoramide is an opioid analog, highlighting how diphenylmethyl-heterocycle combinations can exhibit biological activity .
- Stereochemical Complexity : The morpholine ring alters conformational flexibility compared to pyrrolidine, impacting binding to biological targets.
1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS: 51207-66-0)
Structural Features :
Key Contrast :
- Electronic Profile : The absence of aryl groups reduces steric bulk, making it less effective in enantioselective catalysis.
- Applications : Primarily used as a ligand or base in organic synthesis rather than a chiral auxiliary .
Comparative Data Table
Research Findings and Implications
- Steric vs. Electronic Effects : The hydroxy(diphenyl)methyl group in the target compound provides superior steric shielding compared to simpler pyrrolidine derivatives, enabling high enantioselectivity in asymmetric reactions .
- Catalytic Versatility: Its use in non-metal catalysis highlights its role in sustainable chemistry, contrasting with metal-dependent systems .
- Pharmacological Divergence: Structural analogs like Levomoramide demonstrate that minor changes (e.g., morpholine vs. pyrrolidine) can shift applications from synthesis to bioactivity .
Biologische Aktivität
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, also known as (S)-α,α-Diphenyl-N-methyl-L-prolinol, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21NO
- CAS Number : 110529-22-1
- Synonyms : (S)-N-Methyl-alpha,alpha-diphenyl-2-pyrrolidinemethanol, among others.
This compound functions primarily as an organocatalyst in various chemical reactions, particularly in asymmetric synthesis. Its structure allows it to facilitate Michael additions and other transformations with high enantioselectivity, making it valuable in the synthesis of pharmaceuticals .
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to modulate apoptotic pathways in neuronal cells. For instance, it can influence the expression of Bcl-2 and Bax proteins, which are critical regulators of apoptosis. This modulation can protect neurons from oxidative stress and excitotoxicity, thereby potentially improving cognitive function in neurodegenerative conditions .
Pharmacological Applications
The compound has been explored for its potential use in treating conditions such as Alzheimer's disease (AD). In vitro studies suggest that it may inhibit the activity of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques, which are characteristic of AD. By downregulating BACE1 expression, this compound may help mitigate synaptic damage associated with amyloid pathology .
Study 1: Neuroprotection in AD Models
A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells transfected with APP genes associated with Alzheimer's. The results demonstrated that treatment significantly reduced cell death and improved cell viability through the activation of the PI3K/Akt signaling pathway, highlighting its potential as a therapeutic agent against AD .
| Treatment Concentration | Cell Viability (%) | Apoptotic Markers |
|---|---|---|
| Control | 100 | Low |
| 50 µM | 85 | Reduced BAX |
| 100 µM | 90 | Increased BCL-2 |
Study 2: Organocatalytic Activity
In organocatalysis, this compound has been utilized to catalyze asymmetric Michael additions with high yields and selectivities. This property has implications for synthesizing complex molecules in pharmaceutical development. The compound's ability to stabilize reactive intermediates through hydrogen bonding is crucial for its catalytic efficiency .
Safety and Toxicology
While this compound shows promise in various applications, comprehensive toxicological evaluations are necessary to establish its safety profile. Preliminary data suggest low toxicity levels; however, further studies are required to assess long-term effects and potential side effects in vivo.
Q & A
Q. How to address discrepancies between computational and experimental vibrational spectra?
- Methodological Answer :
- Basis Set Selection : Upgrade from 6-31G* to def2-TZVP basis sets to improve DFT accuracy for IR frequencies.
- Solvent Effects : Include implicit solvent models (e.g., PCM for THF) in calculations to match experimental conditions.
- Anharmonic Corrections : Apply scaling factors (0.96–0.98) to computed frequencies to align with observed peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
